Cas no 1823933-49-8 (1-Amino-2,6-naphthyridine-4-carboxylic acid)
1-Amino-2,6-naphthyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-AMINO-2,6-NAPHTHYRIDINE-4-CARBOXYLIC ACID
- 2,6-Naphthyridine-4-carboxylic acid, 1-amino-
- 1-Amino-2,6-naphthyridine-4-carboxylic acid
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- Inchi: 1S/C9H7N3O2/c10-8-5-1-2-11-3-6(5)7(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14)
- InChI Key: WPANWCAFTIXSCX-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(C2C=CN=CC=21)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- XLogP3: 0.2
- Topological Polar Surface Area: 89.1
1-Amino-2,6-naphthyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219008375-250mg |
1-Amino-2,6-naphthyridine-4-carboxylic acid |
1823933-49-8 | 95% | 250mg |
579.89 USD | 2021-06-15 | |
| Alichem | A219008375-1g |
1-Amino-2,6-naphthyridine-4-carboxylic acid |
1823933-49-8 | 95% | 1g |
$1126.00 | 2023-09-02 | |
| Chemenu | CM240362-1g |
1-Amino-2,6-naphthyridine-4-carboxylic acid |
1823933-49-8 | 97% | 1g |
$1316 | 2021-08-04 | |
| Chemenu | CM240362-1g |
1-Amino-2,6-naphthyridine-4-carboxylic acid |
1823933-49-8 | 97% | 1g |
$*** | 2023-03-30 |
1-Amino-2,6-naphthyridine-4-carboxylic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridine carboxylic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridines Naphthyridine carboxylic acids and derivatives
Additional information on 1-Amino-2,6-naphthyridine-4-carboxylic acid
1-Amino-2,6-Naphthyridine-4-Carboxylic Acid: A Comprehensive Overview
The compound 1-Amino-2,6-Naphthyridine-4-Carboxylic Acid (CAS No. 1823933-49-8) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds with a fused benzene and pyridine ring system. The presence of an amino group (-NH₂) at position 1 and a carboxylic acid group (-COOH) at position 4 makes this compound unique in terms of its chemical properties and reactivity.
The naphthyridine core of this compound is known for its aromatic stability and ability to participate in various chemical reactions. The amino group at position 1 imparts nucleophilic properties, while the carboxylic acid group at position 4 introduces acidic characteristics. This combination makes 1-Amino-2,6-Naphthyridine-4-Carboxylic Acid a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of naphthyridine derivatives in drug discovery. For instance, researchers have explored the use of this compound as a scaffold for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. The ability of 1-Amino-2,6-Naphthyridine-4-Carboxylic Acid to form hydrogen bonds and engage in π-π interactions makes it an ideal candidate for drug-target binding studies.
In addition to its role in drug discovery, 1-Amino-2,6-Naphthyridine-4-Carboxylic Acid has shown promise in materials science. Its aromaticity and functional groups make it suitable for applications in organic electronics, such as the development of conductive polymers and organic light-emitting diodes (OLEDs). Recent advancements in synthetic methods have enabled the scalable production of this compound, further enhancing its applicability in industrial settings.
The synthesis of 1-Amino-2,6-Naphthyridine-4-Carboxylic Acid typically involves multi-step processes that include nucleophilic aromatic substitution and oxidative coupling reactions. Researchers have optimized these methods to improve yield and purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical and materials research.
One of the most exciting developments involving this compound is its use as a precursor for bioactive molecules. By modifying the amino and carboxylic acid groups, scientists can tailor the compound's properties to target specific biological pathways. For example, recent studies have demonstrated the potential of this compound as a lead molecule for developing anti-inflammatory agents with reduced side effects compared to conventional drugs.
Moreover, 1-Amino-2,6-Naphthyridine-4-Carboxylic Acid has been investigated for its role in catalysis. Its ability to act as a ligand in metal-catalyzed reactions has opened new avenues for asymmetric synthesis and enantioselective catalysis. This has significant implications for the production of chiral compounds, which are critical in pharmaceutical manufacturing.
In conclusion, 1-Amino-2,6-Naphthyridine-4-Carboxylic Acid (CAS No. 1823933-49-8) is a versatile and intriguing compound with a wide range of applications across multiple disciplines. From drug discovery to materials science and catalysis, this molecule continues to be a focal point for researchers seeking innovative solutions to complex scientific challenges.
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